N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride

Catalog No.
S14039513
CAS No.
M.F
C8H20Cl2N2
M. Wt
215.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(dimethylamino)ethyl]cyclobutanamine dihydroc...

Product Name

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride

IUPAC Name

N-cyclobutyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-6-9-8-4-3-5-8;;/h8-9H,3-7H2,1-2H3;2*1H

InChI Key

WMWPJMPLKHQMPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1CCC1.Cl.Cl

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N2C_8H_{19}Cl_2N_2 and a molecular weight of approximately 178.7 g/mol. This compound features a cyclobutane ring substituted with a dimethylaminoethyl group, which imparts unique properties that make it of interest in various chemical and pharmaceutical applications. The compound is typically encountered in its dihydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for biological studies and potential therapeutic applications .

The synthesis of N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride generally involves the reaction of cyclobutanamine with 2-(dimethylamino)ethyl chloride hydrochloride. This reaction can be represented as follows:

Cyclobutanamine+2 Dimethylamino ethyl chlorideN 2 dimethylamino ethyl cyclobutanamine dihydrochloride\text{Cyclobutanamine}+\text{2 Dimethylamino ethyl chloride}\rightarrow \text{N 2 dimethylamino ethyl cyclobutanamine dihydrochloride}

This process typically requires specific conditions to ensure high yield and purity, often involving temperature control and the use of solvents to facilitate the reaction .

The synthesis of N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride can be achieved through several methods:

  • Direct Reaction: The most common method involves the direct reaction between cyclobutanamine and 2-(dimethylamino)ethyl chloride hydrochloride under controlled conditions.
  • Chlorination Method: An alternative synthesis route may involve chlorination reactions using dimethylethanolamine as a precursor, followed by cyclization to form the cyclobutane structure .

These methods emphasize simplicity and efficiency, aiming for high yields while minimizing by-products.

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for drug formulation due to its unique structural properties.
  • Chemical Research: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: Investigating its effects on specific biological pathways or as a tool in pharmacological research .

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
N,N-DimethylethanolamineC4H11NUsed as a solvent and intermediate; less complex structure.
2-Dimethylaminoethyl chloride hydrochlorideC4H10ClNCommonly used as an intermediate; lacks the cyclobutane ring.
N-[2-(dimethylamino)propyl]cyclobutanamineC8H17ClNSimilar structure but with a propyl group instead of ethyl.

The presence of the cyclobutane ring in N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride distinguishes it from these compounds, potentially influencing its biological activity and chemical reactivity .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

214.1003540 g/mol

Monoisotopic Mass

214.1003540 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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